molecular formula C10H10N4O7 B073427 N2-(2,4-Dinitrophenyl)-L-asparagine CAS No. 1602-40-0

N2-(2,4-Dinitrophenyl)-L-asparagine

Cat. No.: B073427
CAS No.: 1602-40-0
M. Wt: 298.21 g/mol
InChI Key: NILMEQUBTVNETI-UHFFFAOYSA-N
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Description

N2-(2,4-Dinitrophenyl)-L-asparagine: is a derivative of the amino acid L-asparagine, where the amino group is substituted with a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dinitrophenyl)-L-asparagine typically involves the reaction of L-asparagine with 2,4-dinitrofluorobenzene. The reaction proceeds under mild alkaline conditions, often using a buffer solution to maintain the pH. The general reaction scheme is as follows:

    Starting Materials: L-asparagine and 2,4-dinitrofluorobenzene.

    Reaction Conditions: The reaction is carried out in an aqueous solution with a buffer (e.g., sodium bicarbonate) to maintain a slightly basic pH.

    Procedure: L-asparagine is dissolved in the buffer solution, and 2,4-dinitrofluorobenzene is added slowly with stirring. The reaction mixture is then heated to around 50-60°C for several hours.

    Purification: The product is purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-Dinitrophenyl)-L-asparagine can undergo various chemical reactions, including:

    Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Hydrolysis: The amide bond in the asparagine moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Production of L-aspartic acid and 2,4-dinitroaniline.

Scientific Research Applications

N2-(2,4-Dinitrophenyl)-L-asparagine has several applications in scientific research:

    Analytical Chemistry: Used as a derivatizing agent for the detection and quantification of amino acids and peptides in chromatography.

    Biochemistry: Employed in studies of enzyme kinetics and protein interactions due to its ability to modify amino groups in proteins.

    Pharmaceuticals: Investigated for its potential as a prodrug or a drug delivery system, where the dinitrophenyl group can be used to target specific tissues or cells.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N2-(2,4-Dinitrophenyl)-L-asparagine exerts its effects is primarily through the modification of amino groups in biomolecules. The dinitrophenyl group is highly reactive and can form stable covalent bonds with nucleophilic sites, such as the amino groups in proteins and peptides. This modification can alter the structure and function of the target molecules, making it useful for studying protein interactions and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    N2-(2,4-Dinitrophenyl)-L-arginine: Another derivative with similar reactivity but different biological properties due to the presence of the guanidino group in arginine.

    N2-(2,4-Dinitrophenyl)-L-alanine: A simpler derivative used in similar analytical applications.

    N2-(2,4-Dinitrophenyl)-L-glutamine: Similar in structure but with an additional amide group, affecting its reactivity and applications.

Uniqueness

N2-(2,4-Dinitrophenyl)-L-asparagine is unique due to its specific reactivity with amino groups and its ability to form stable derivatives with proteins and peptides. This makes it particularly valuable in biochemical research for studying protein modifications and interactions.

Properties

IUPAC Name

4-amino-2-(2,4-dinitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O7/c11-9(15)4-7(10(16)17)12-6-2-1-5(13(18)19)3-8(6)14(20)21/h1-3,7,12H,4H2,(H2,11,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILMEQUBTVNETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602-40-0
Record name L-Asparagine,4-dinitrophenyl)-
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Record name N2-(2,4-dinitrophenyl)-L-asparagine
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